{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a chemical compound that contains a pyridine ring and a thiazole ring . It is a derivative of 2-Amino-5-chloropyridine , which is a beige to beige-brown crystalline powder . This compound can be used as a synthetic intermediate .
Synthesis Analysis
The synthesis of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” and its derivatives involves complex chemical reactions . For instance, one method involves starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . Another method uses a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole .
Molecular Structure Analysis
The molecular structure of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is complex, with a molecular weight of 200.579 . It contains a pyridine ring and a thiazole ring . The InChI code for this compound is 1S/C7H5ClN2O3/c8-4-1-2-5 (9-3-4)10-6 (11)7 (12)13/h1-3H, (H,12,13) (H,9,10,11) .
Chemical Reactions Analysis
The chemical reactions involving “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” are complex and involve multiple steps . For example, it can be used to synthesize zopiclone, a member of a family of non-benzodiazepine GABAA receptor agonists .
Physical And Chemical Properties Analysis
“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The compound is stable under normal temperatures and pressures .
Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity . Some of these derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds synthesized using this chemical have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .
Preparation of PET Radioligand
In the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .
Synthesis of Orexin 2 Receptor Antagonist
It is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 . This compound is used in the treatment of insomnia and other sleep disorders .
Safety and Hazards
This compound should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . The compound is classified under GHS07, GHS08, and GHS09, indicating that it can cause harm to the eyes, respiratory system, and aquatic environment .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gabaa receptors and factor Xa , which play crucial roles in the nervous system and blood coagulation, respectively.
Mode of Action
Similar compounds have been found to act as agonists of gabaa receptors , causing depolarization of nerve cells membranes .
Biochemical Pathways
Similar compounds have been found to affect the gabaergic system and the coagulation cascade .
Pharmacokinetics
It is noted that the compound should be stored under an inert atmosphere at 2-8°c , which may suggest certain stability and storage requirements that could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit hypnotic and sedative effects, as well as anticonvulsant and muscle relaxant activities .
Action Environment
It is noted that the compound should be stored under an inert atmosphere at 2-8°c , which may suggest that temperature and atmospheric conditions could influence its stability and efficacy.
properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-6-1-2-8(12-4-6)14-10-13-7(5-17-10)3-9(15)16/h1-2,4-5H,3H2,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOGHRQAKIRMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid | |
CAS RN |
1176721-33-7 | |
Record name | 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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